LITHIUM ALUMINUM HYDRIDE BIS(TETRAHYDRO

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium Aluminum Hydride (LiAlH4), also known as LAH, is an inorganic compound that is commonly used as a reducing agent in organic synthesis . It acts as a potential hydrogen storage medium, which could be used for future fuel cell-powered vehicles . It is mainly used in the preparation of other tetrahydridoaluminates like sodium aluminum hydride, potassium aluminum hydride, and magnesium alanate .

Synthesis Analysis

LiAlH4 is synthesized by the reaction between lithium hydride and aluminum chloride . The reaction has several directions and can lead to the evolution of hydrogen gas at room temperature . A reactor has been designed specifically to conduct lithium aluminum hydride reductions in flow .Molecular Structure Analysis

LiAlH4 is a white solid with a tetrahedral arrangement of hydrogens around Al3+ in aluminum hydride, AlH4- ion . It is formed by coordination of hydride, H- ions to Al3+ ion . The hybridization in central Al is sp3 .Chemical Reactions Analysis

LiAlH4 is a reducing agent, and its chemical reactions are characterized by its ability to donate hydride ions . It is used to reduce polar multiple bonds like C=O . It can reduce aldehydes to primary alcohols, ketones to secondary alcohols, carboxylic acids and esters to primary alcohols, amides and nitriles to amines, epoxides to alcohols and lactones to diols .Physical And Chemical Properties Analysis

LiAlH4 is an odorless white or gray crystal with a density of 0.917 g/cm3 . It is hygroscopic and reacts with water, releasing hydrogen . It is soluble in tetrahydrofuran and diethyl ether .Applications De Recherche Scientifique

Flow Chemistry and Chemoselective Reductions

Lithium aluminum hydride is used in flow chemistry for chemoselective reductions . A reactor has been specifically designed to conduct lithium aluminum hydride reductions in flow. This reactor accommodates strong hydrogen gas evolution and allows strict control over the combination of starting material and reductant .

Reduction Chemistry

Reduction chemistry is another area where lithium aluminum hydride finds application. Hydride-delivering reagents, such as NaBH4 and LiAlH4 (LAH), are well known for being highly reactive and able to reduce carbonyls in a matter of seconds at cryogenic temperatures .

Ring-Expansion Reaction of Oximes

Lithium aluminum hydride is used in the ring-expansion reactions of heterocyclic ketoximes and carbocyclic ketoximes . Among reductants, AlHCl2 (LiAlH4:AlCl3 = 1:3) in cyclopentyl methyl ether (CPME) has been found to be a suitable reagent for the reaction, and the rearranged cyclic secondary amines were obtained in good to excellent yields .

Anode Material for Lithium-Ion Batteries

Metal hydrides, including lithium aluminum hydride, have been demonstrated as promising high-capacity anode materials for lithium-ion batteries . The electrochemical properties and lithium storage mechanism of a Li-rich complex metal hydride (LiAlH) have been studied .

Safety And Hazards

LiAlH4 is highly reactive and can react violently with water, releasing gaseous hydrogen . It is also highly reactive towards H2O in an exothermic process that leads to the potentially dangerous liberation of H2 gas . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and handling under inert gas .

Orientations Futures

A reactor has been designed specifically to conduct lithium aluminum hydride reductions in flow . This reactor readily accommodates strong hydrogen gas evolution and allows strict control over the combination of starting material and reductant, the reaction itself, and quenching, all of which are conducted within the confines of the reactor leading to a safe process . This development is part of the movement of fine-chemical manufacturing to a flowed format, which has gained considerable momentum over the last decade .

Propriétés

InChI |

InChI=1S/2C4H8O.Al.Li/c2*1-2-4-5-3-1;;/h2*1-4H2;;/q;;-1;+1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDMEKBOGLCNFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

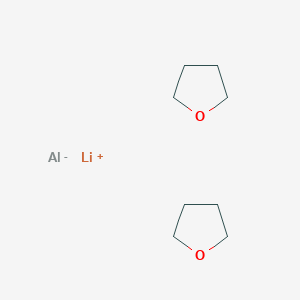

[Li+].C1CCOC1.C1CCOC1.[Al-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16AlLiO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium aluminum hydride bis(tetrahydrofuran) | |

CAS RN |

123439-81-6 |

Source

|

| Record name | Lithium aluminum hydride bis(tetrahydrofuran) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.